molecular formula C13H11N3O2S B10998035 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10998035
M. Wt: 273.31 g/mol
InChI Key: XMAGKIXKOLARCM-UHFFFAOYSA-N
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Description

2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features both isoindolinone and thiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of Isoindolinone: This can be achieved by cyclization of phthalic anhydride with an appropriate amine.

    Thiazole Formation: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the isoindolinone derivative with the thiazole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the isoindolinone moiety.

    Substitution: Both the isoindolinone and thiazole rings can participate in substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with isoindolinone and thiazole moieties can interact with various molecular targets, such as enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide: can be compared with other isoindolinone or thiazole derivatives.

    Isoindolinone Derivatives: Compounds like phthalimide or isoindoline.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) or benzothiazole.

Uniqueness

The uniqueness of 2-(3-oxoisoindolin-1-yl)-N-(thiazol-2-yl)acetamide lies in its combined structural features, which may confer unique biological or chemical properties not found in simpler analogs.

Biological Activity

The compound 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a member of the isoindole family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O2C_{18}H_{15}N_3O_2 with a molecular weight of approximately 305.33 g/mol. The structure includes an isoindole moiety linked to a thiazole group through an acetamide functional group, which is significant for its biological interactions.

Research indicates that compounds derived from isoindoles often exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The specific mechanism of action for this compound involves:

  • Inhibition of Platelet Aggregation : Similar compounds have shown efficacy in inhibiting platelet aggregation, suggesting a potential role in managing cardiovascular diseases .
  • Neuroprotection : Isoindole derivatives have been reported to scavenge free radicals and protect neuronal cells against oxidative stress, which is critical in neurodegenerative conditions .

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property has been linked to the presence of the isoindole structure that can stabilize free radicals.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of isoindoles can modulate inflammatory pathways. This activity may be attributed to the thiazole component's ability to interact with inflammatory mediators.

Anticancer Potential

Research into similar compounds has indicated potential anticancer properties through the induction of apoptosis in cancer cells. The structural features of this compound may enhance its ability to inhibit tumor growth.

Study on Platelet Aggregation

A study investigated the effects of various isoindole derivatives on platelet aggregation and found that certain compounds exhibited superior inhibition compared to traditional antiplatelet drugs like aspirin. The findings suggest that this compound could be a promising candidate for further development in cardiovascular therapies .

Neuroprotective Effects in Ischemic Models

In animal models of ischemic stroke, related compounds showed significant reductions in infarct size and improved neurological outcomes. These results highlight the potential neuroprotective effects of this compound class due to their antioxidant capabilities .

Comparative Analysis

Property2-(3-Oxo...)AspirinOther Isoindole Derivatives
Molecular Weight305.33 g/mol180.16 g/molVaries
Platelet Aggregation InhibitionSignificantHighVaries
NeuroprotectionPromisingModerateHigh
Antioxidant ActivityStrongModerateVaries

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N3O2S/c17-11(16-13-14-5-6-19-13)7-10-8-3-1-2-4-9(8)12(18)15-10/h1-6,10H,7H2,(H,15,18)(H,14,16,17)

InChI Key

XMAGKIXKOLARCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=NC=CS3

Origin of Product

United States

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